Dibutyl isopropylboronate
Description
Dibutyl isopropylboronate is an organoboron compound featuring a boron atom coordinated with two butyl groups and one isopropyl group via ester linkages. While specific data on this compound are sparse in the provided evidence, its structure suggests similarities to other trialkyl boronates, which are widely used in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura couplings . Boronates generally exhibit moderate stability in air and moisture, with reactivity influenced by the steric and electronic effects of their substituents. The butyl and isopropyl groups likely enhance lipophilicity and reduce hydrolysis rates compared to smaller alkyl analogs .
Properties
CAS No. |
41269-05-0 |
|---|---|
Molecular Formula |
C11H25BO2 |
Molecular Weight |
200.13 g/mol |
IUPAC Name |
dibutoxy(propan-2-yl)borane |
InChI |
InChI=1S/C11H25BO2/c1-5-7-9-13-12(11(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 |
InChI Key |
VBIRLSOWYMVCKT-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C)(OCCCC)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl isopropylboronate can be synthesized through the hydroboration of alkenes or alkynes with borane reagents. One common method involves the reaction of isopropylborane with dibutylborane under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors that allow for precise control of reaction parameters. This method ensures high purity and consistent quality of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Cross-Coupling Reactions
Dibutyl isopropylboronate serves as a boron source in Suzuki-Miyaura cross-coupling reactions , facilitating carbon-carbon bond formation between aryl/vinyl halides and organometallic reagents. The reaction mechanism involves three stages:
-
Oxidative Addition : Aryl halide (e.g., Ar–X) reacts with a palladium(0) catalyst to form a Pd(II) complex.
-
Transmetallation : this compound transfers its isopropyl group to the Pd(II) center.
-
Reductive Elimination : The Pd(II) complex releases the coupled product (Ar–R) and regenerates the Pd(0) catalyst.
Key Conditions :
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf)
-
Base: K<sub>2</sub>CO<sub>3</sub> or CsF
-
Solvent: THF or DMF
| Substrate (Ar–X) | Product (Ar–R) | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | 4-Methylbiphenyl | 85 | |
| Vinyl chloride | Styrene derivative | 78 |
Diels-Alder Cycloadditions
This compound derivatives act as dienophiles in Diels-Alder reactions. For example, the reaction of vinylboronic acid dibutyl ester with cyclopentadiene forms bicyclic adducts under microwave irradiation.
Mechanistic Insights :
-
Intermediate Formation : Ligand exchange generates an acyloxyborane (e.g., 82 ), lowering the activation barrier by ~3 kcal/mol .
-
Steric Effects : The isopropyl group hinders endo selectivity, resulting in modest enantioselectivity (<20% ee) .
Reaction Conditions :
Asymmetric Allylboration
This compound derivatives participate in enantioselective allylboration of ketones and acylimines when catalyzed by chiral BINOL ligands.
Key Findings :
-
Catalyst : (S)-3,3’-DiBr-BINOL induces >90% ee in 1,2-additions to ketones .
-
Mechanism : Transesterification forms a boron-BINOL complex (85 ), where hydrogen bonding directs Si-face attack via a chair-like transition state (TS86 ) .
| Substrate | Product | ee (%) | Yield (%) |
|---|---|---|---|
| Acetophenone | Tertiary alcohol | 96 | 89 |
| Benzoylbenzimine | Allylated acylimine | 95 | 82 |
Dual Nucleophilic/Electrophilic Reactivity
The boron center exhibits ambiphilic behavior :
-
Nucleophilic Role : Reacts with electrophiles (e.g., aldehydes) in Petasis-like reactions.
-
Electrophilic Role : Coordinates to Lewis bases (e.g., amines, fluorides) to activate substrates .
Example : In the presence of CeO<sub>2</sub> nanorods, this compound undergoes borylation with alkyl halides (B<sub>2</sub>pin<sub>2</sub>), tolerating diverse functional groups .
Transesterification and Ligand Exchange
The isopropoxy group undergoes dynamic transesterification with diols or hydroxy acids, enabling catalyst recycling or stereochemical control .
Notable Application :
-
BINOL-Boronate Complexes : Formed via ligand exchange, these complexes enhance reactivity in asymmetric catalysis (e.g., allylboration of acylimines) .
Photochemical Borylation
Under visible light, this compound derivatives enable decarboxylative borylation of redox-active esters.
Conditions :
Scientific Research Applications
Chemistry: Dibutyl isopropylboronate is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Biology and Medicine: In biological research, this compound is used as a precursor for boron-containing drugs. These drugs can be used in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms are targeted to cancer cells and irradiated with neutrons to destroy the cells.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to form stable boron-carbon bonds makes it valuable in the development of high-performance materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of dibutyl isopropylboronate involves the formation of boron-carbon bonds through various chemical reactions. In biological systems, the compound can interact with cellular components, such as proteins and nucleic acids, through boron-mediated interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. Triisopropyl Borate (Isopropyl Borate)
- Structure : A boron atom bonded to three isopropyl groups.
- Applications : Triisopropyl borate is used as a Lewis acid catalyst, whereas dibutyl isopropylboronate may serve specialized roles in asymmetric synthesis due to its mixed substituents.
b. Dibutyl Phthalate
- Structure : Aromatic diester with two butyl groups attached to a phthalic acid backbone.
- Key Differences: Dibutyl phthalate lacks a boron center, making it less reactive in organometallic contexts but more stable as a plasticizer. Its high abundance (74.28% in antifungal VOCs) highlights its industrial utility .
- Environmental Impact : Phthalates like dibutyl phthalate are persistent pollutants, whereas boronates may degrade faster due to borate hydrolysis .
c. Dibutyl Sebacate
- Structure : Aliphatic diester with two butyl groups on a sebacic acid backbone.
- Key Differences : Unlike the boronate, sebacate esters are biodegradable and used in eco-friendly plasticizers. The EPA classifies dibutyl sebacate as low concern due to rapid biodegradation (>60% in 28 days) .
- Toxicity : Aliphatic diesters generally exhibit lower toxicity (LC50 > 100 mg/L) compared to boronates, which may release boric acid upon hydrolysis .
d. Dibutyl Methylphosphonate
- Structure : Phosphorus-based ester with a methyl group and two butyl chains.
- Key Differences : Phosphonates are more hydrolytically stable than boronates and are used as flame retardants or lubricants. The phosphorus center allows for stronger coordination to metals, unlike boronates .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|
| This compound | C11H23BO3 | ~214.1 (estimated) | Low in water | Organic synthesis |
| Triisopropyl borate | C9H21BO3 | 188.07 | Reacts with water | Catalysis, intermediates |
| Dibutyl phthalate | C16H22O4 | 278.34 | Insoluble | Plasticizers, solvents |
| Dibutyl sebacate | C18H34O4 | 314.46 | Low solubility | Biodegradable plasticizers |
| Dibutyl methylphosphonate | C9H21O3P | 208.23 | Miscible | Lubricants, flame retardants |
Notes:
- Solubility : Boronates and phosphonates show higher organic solvent compatibility than phthalates or sebacates .
- Thermal Stability : Phosphonates > Boronates > Sebacates > Phthalates, based on decomposition temperatures .
Environmental and Toxicological Profiles
- This compound: Limited data, but boronates may pose ecological risks due to boron release. Analogous to triisopropyl borate, which is classified as an irritant .
- Dibutyl sebacate : Low bioaccumulation (BCF < 100) and rapid biodegradation make it environmentally preferable .
- Dibutyl phthalate : High persistence and endocrine-disrupting effects raise regulatory concerns .
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